molecular formula C77H130O20 B143915 Swinholide B CAS No. 132943-68-1

Swinholide B

Cat. No.: B143915
CAS No.: 132943-68-1
M. Wt: 1375.8 g/mol
InChI Key: UBEMSBNKOSVIQI-LPJTZETHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Swinholide B is a macrocyclic dilactone belonging to the swinholide family of actin-targeting marine polyketides. While less extensively studied than its well-known analogue swinholide A, this compound shares a conserved structural framework characterized by a large, symmetric macrodiolide ring system. It was first isolated from the marine sponge Theonella swinhoei alongside other swinholide congeners (e.g., swinholides A, C, G, and E) . The molecular ion of this compound ([M+H]⁺) is observed at m/z 1375.9, suggesting a molecular formula distinct from swinholide A (m/z 1389.8) due to differences in methyl appendages or hydroxylation patterns . Like other swinholides, this compound disrupts actin cytoskeleton dynamics, though its potency and mechanistic nuances remain less characterized compared to swinholide A.

Properties

CAS No.

132943-68-1

Molecular Formula

C77H130O20

Molecular Weight

1375.8 g/mol

IUPAC Name

(5E,7Z,27E,29Z)-3,13,15,25,35,37-hexahydroxy-11,33-bis[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34-pentamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione

InChI

InChI=1S/C77H130O20/c1-45-22-28-56(78)36-59-18-16-20-61(94-59)40-67(90-14)38-58(80)39-68(81)52(8)76(54(10)74(86)47(3)26-30-63-41-65(88-12)34-49(5)92-63)96-72(84)32-24-46(2)23-29-57(79)37-60-19-17-21-62(95-60)43-71(91-15)51(7)69(82)44-70(83)53(9)77(97-73(85)33-25-45)55(11)75(87)48(4)27-31-64-42-66(89-13)35-50(6)93-64/h16-19,22-25,32-33,47-71,74-83,86-87H,20-21,26-31,34-44H2,1-15H3/b32-24-,33-25-,45-22+,46-23+

InChI Key

UBEMSBNKOSVIQI-LPJTZETHSA-N

SMILES

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(CC(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C=CC(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)O)O)C)O)OC

Isomeric SMILES

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(CC(CC3CC=CC(O3)CC(C/C=C(/C=C\C(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(C/C=C(/C=C\C(=O)O2)\C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)\C)O)OC)O)O)C)O)OC

Canonical SMILES

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(CC(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C=CC(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)O)O)C)O)OC

Synonyms

16-Demethylswinholide A

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

The swinholide family exhibits structural diversity primarily in side-chain modifications, lactonization sites, and ring size (Table 1).

Compound Molecular Formula Key Structural Features Source
Swinholide A C₉₈H₁₅₄O₂₈ 44-membered symmetric macrodiolide; methyl groups at C-16/C-20 Theonella swinhoei
Swinholide B Undetermined Likely lacks a methyl group compared to swinholide A Theonella swinhoei
Swinholide J C₉₈H₁₅₄O₂₉ Asymmetric 44-membered dilactone with epoxide Theonella swinhoei
Ankaraholide A C₅₄H₈₄O₁₈ Glycosylated derivative; smaller macrolide core Cyanobacterium Geitlerinema sp.
Samholide A C₉₈H₁₅₄O₂₈ Structural isomerism in lactone connectivity Cyanobacterium cf. Phormidium sp.

Key Observations :

  • Ring Size : Swinholide A and B both feature 44-membered rings, whereas ankaraholides and samholides exhibit smaller or rearranged macrocycles .
  • Functional Groups : Swinholide J uniquely incorporates an epoxide moiety, enhancing its electrophilic reactivity .
  • Biosynthetic Origin: While swinholides A and B are sponge-derived, genomic evidence suggests their production by symbiotic cyanobacteria (e.g., Symploca spp.) .
Cytotoxicity and Actin-Binding Mechanisms

This compound’s cytotoxicity is inferred to parallel swinholide A’s mechanism, which stabilizes actin dimers (Kd ~50 nM) and severs F-actin filaments . Below is a comparative analysis of cytotoxicity (Table 2):

Compound Cell Line IC₅₀ Mechanism
Swinholide A HT-1080 fibrosarcoma 0.017 µg/mL Actin dimerization; filament severing
Swinholide J KB nasopharyngeal 6 nM (~0.004 µg/mL) Epoxide-mediated covalent actin binding
Ankaraholide A PC-3 prostate cancer 6 µg/mL Actin capping via glycosylated side chain
Caylobolide A HCT-116 colon cancer 9.9 µM (~7.4 µg/mL) G-actin trimerization

Key Findings :

  • Potency Hierarchy : Swinholide J > Swinholide A > Ankaraholide A, reflecting the impact of structural modifications (e.g., epoxidation) on bioactivity .

Q & A

Q. What structural features define Swinholide B, and how do they correlate with its biological activity?

this compound is hypothesized to share a dimeric macrolide structure with Swinholide A, characterized by two 34-membered lactone rings linked via a disaccharide unit. Key structural elements include hydroxyl groups, stereogenic centers, and a bis-spiroketal moiety, which are critical for binding to actin filaments. The dimeric configuration enables sequestration of actin dimers, destabilizing F-actin polymerization . Structural elucidation typically employs NMR spectroscopy, X-ray crystallography (as demonstrated for Swinholide A at 2 Å resolution), and mass spectrometry .

Q. What experimental assays are used to evaluate this compound’s bioactivity?

Standard assays include:

  • F-actin depolymerization assays using fluorescence-labeled actin to monitor filament disassembly.
  • Apoptosis induction studies via flow cytometry (e.g., Annexin V/PI staining) to assess cytotoxicity in cancer cell lines.
  • Competitive binding assays with phalloidin (a known actin-stabilizing toxin) to confirm actin interaction specificity .

Q. What synthetic strategies are commonly employed for this compound’s structural analogs?

Swinholide A’s synthesis involves:

  • Retrosynthetic fragmentation into C(1)-C(18) and C(19)-C(32) subunits.
  • Cross-metathesis and Tsuji-Trost cyclization for macrocycle formation.
  • Catalytic enantioselective allylation to streamline stereochemical control, reducing reliance on protective groups . These methods are adaptable to this compound analogs.

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound analogs?

Discrepancies often arise from:

  • Purity variability : Use HPLC-MS to verify compound integrity (>97% purity recommended).
  • Assay conditions : Standardize buffer pH, ionic strength, and actin concentration (e.g., 2 µM actin, 10 mM HEPES pH 7.4).
  • Cell line specificity : Compare results across multiple models (e.g., HeLa vs. Jurkat cells) .

Q. What methodologies improve stereochemical fidelity in this compound’s total synthesis?

Recent advances include:

  • Site-selective C-H allylation to install stereocenters without iterative oxidation-reduction steps.
  • Dual catalytic systems (e.g., Pd/Fe) for enantioselective aldol reactions, achieving >90% ee.
  • Crystallography-guided design to validate intermediate configurations, as demonstrated in Swinholide A’s synthesis .

Q. How do researchers optimize yields in multi-step this compound syntheses?

Key optimizations:

  • Microwave-assisted reactions to accelerate sluggish steps (e.g., esterification).
  • Protecting-group-free routes : For example, Nicolaou’s Swinholide A synthesis reduced steps from 27 to 9 by eliminating redundant protections.
  • In situ monitoring via FTIR or Raman spectroscopy to identify bottlenecks .

Q. What analytical techniques resolve structural ambiguities in this compound derivatives?

  • High-field NMR (800 MHz+) for precise assignment of diastereotopic protons.
  • Cryo-electron microscopy (cryo-EM) to visualize actin-Swinholide complexes at near-atomic resolution.
  • Isotopic labeling (e.g., 13C-glucose feeding in biosynthetic studies) to trace carbon skeleton assembly .

Data Interpretation and Future Directions

Q. How should researchers design studies to compare this compound’s efficacy with other actin-targeting agents?

  • Dose-response profiling : Test this compound alongside jasplakinolide (stabilizer) and latrunculin (depolymerizer) using identical assay conditions.
  • Molecular dynamics simulations to predict binding affinities for actin subdomains 1 and 3.
  • In vivo models : Zebrafish embryos for toxicity and cytoskeletal disruption studies .

Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical trials?

  • Flow chemistry for continuous macrocyclization, improving reproducibility.
  • Enzymatic resolution to recover stereopure intermediates from racemic mixtures.
  • Design of Experiment (DoE) to optimize solvent systems and catalyst loadings .

Q. How can conflicting data on this compound’s apoptosis mechanisms be reconciled?

  • Transcriptomic profiling (RNA-seq) to identify pathway-specific markers (e.g., caspase-3 vs. Bax/Bcl-2 ratios).
  • Single-cell imaging to correlate actin depolymerization with mitochondrial membrane collapse.
  • Kinetic modeling to distinguish direct cytotoxicity from secondary stress responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Swinholide B
Reactant of Route 2
Swinholide B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.